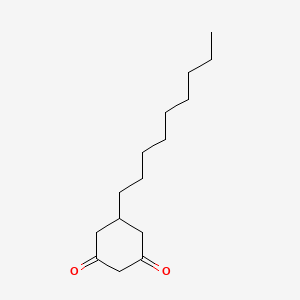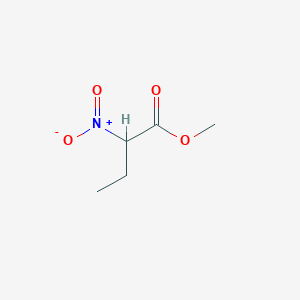
Methyl 2-nitrobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-nitrobutanoate: is an organic compound with the molecular formula C5H9NO4 It is a nitro ester, characterized by the presence of a nitro group (-NO2) and an ester group (-COOCH3) attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-nitrobutanoate can be synthesized through several methods. One common approach involves the nitration of methyl butanoate using nitric acid in the presence of sulfuric acid as a catalyst. This reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yields .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve efficiency. Microwave-assisted synthesis has also been explored, significantly reducing reaction times and increasing yields compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-nitrobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Methyl 2-aminobutanoate.
Substitution: Various substituted butanoates depending on the nucleophile used.
Hydrolysis: 2-nitrobutanoic acid and methanol.
Scientific Research Applications
Chemistry: Methyl 2-nitrobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as a prodrug, where it can be metabolized into active compounds within the body. Its derivatives are also explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of methyl 2-nitrobutanoate involves its reactivity with various biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester group allows for easy modification, enabling the design of derivatives with specific biological activities .
Comparison with Similar Compounds
Methyl 2-methylbutanoate: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-nitrobenzoate: Contains a benzene ring, which significantly alters its chemical properties and applications.
Uniqueness: Methyl 2-nitrobutanoate is unique due to the presence of both a nitro group and an ester group on a butanoate backbone. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications .
Properties
CAS No. |
59906-50-2 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
methyl 2-nitrobutanoate |
InChI |
InChI=1S/C5H9NO4/c1-3-4(6(8)9)5(7)10-2/h4H,3H2,1-2H3 |
InChI Key |
OETKPFPQNCBLNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


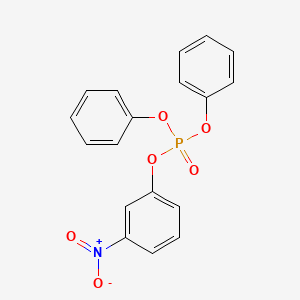
![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)
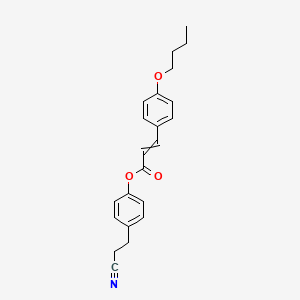
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)



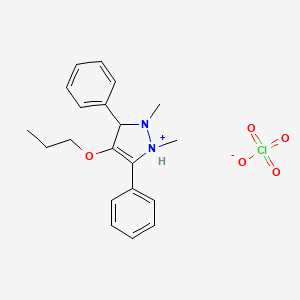
![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)
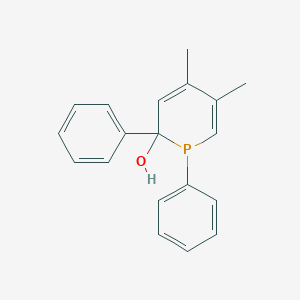
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)
